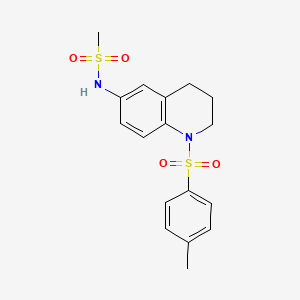
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tosyl group attached to a tetrahydroquinoline ring, which is further linked to a methanesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized using the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline with tosyl chloride in the presence of a base such as pyridine.
Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the tosylated tetrahydroquinoline with methanesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .
科学的研究の応用
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
N-tosyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methanesulfonamide moiety.
1-tosyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methanesulfonamide moiety.
Uniqueness
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to the presence of both the tosyl and methanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research applications .
特性
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-5-8-16(9-6-13)25(22,23)19-11-3-4-14-12-15(7-10-17(14)19)18-24(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYMNLFFNKXCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2692642.png)
![4-[(2,6-dichlorophenyl)methyl]-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one](/img/structure/B2692643.png)
![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)
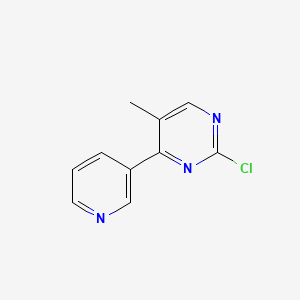
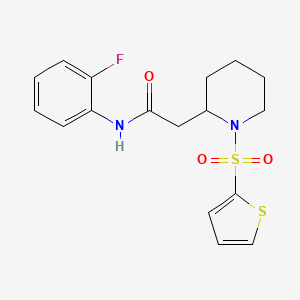
![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)
![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/new.no-structure.jpg)
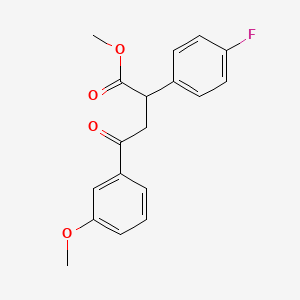
![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)
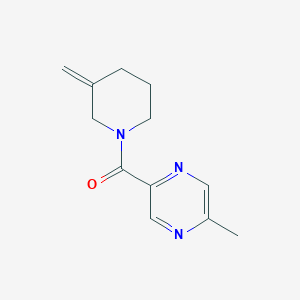
![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)
